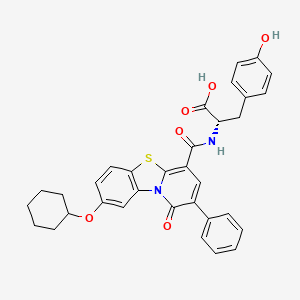

HeE1-2Tyr

Description

Properties

IUPAC Name |

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O6S/c36-22-13-11-20(12-14-22)17-27(33(39)40)34-30(37)26-19-25(21-7-3-1-4-8-21)31(38)35-28-18-24(15-16-29(28)42-32(26)35)41-23-9-5-2-6-10-23/h1,3-4,7-8,11-16,18-19,23,27,36H,2,5-6,9-10,17H2,(H,34,37)(H,39,40)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUWWNGMUPSKDC-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HeE1-2Tyr: A Technical Guide to its Mechanism of Action as a Viral RNA-Dependent RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HeE1-2Tyr is a pyridobenzothiazole derivative identified as a potent, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially discovered as an inhibitor of flavivirus RdRp, its activity has been notably characterized against Dengue virus (DENV). More recently, it has demonstrated significant inhibitory effects against the RdRp of SARS-CoV-2. The mechanism of action of this compound is centered on its ability to directly bind to the viral RdRp, thereby preventing the synthesis of viral RNA. Notably, its binding mode and inhibitory mechanism differ between flaviviruses and coronaviruses, offering a compelling case study in viral enzyme inhibition. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Inhibition of Viral RdRp

This compound functions as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses. Its primary mechanism involves binding to the RdRp and obstructing its function, ultimately halting viral replication.

Inhibition of SARS-CoV-2 RdRp

In the context of SARS-CoV-2, this compound acts as a competitive inhibitor that prevents the binding of the RNA template to the RdRp.[1] Structural analysis through cryo-electron microscopy has revealed a unique binding mode where a stack of three this compound molecules binds to the RNA binding site of the RdRp.[1][2] This three-molecule stack effectively occupies the space intended for the RNA strand, thereby physically blocking the initiation of RNA synthesis.[1] Biochemical assays have confirmed that this compound inhibits the RdRp with a half-maximal inhibitory concentration (IC₅₀) of approximately 5 µM.[1][2] The binding of this compound shows positive cooperativity, as indicated by a Hill coefficient of 4.1, suggesting that the binding of one molecule facilitates the binding of subsequent molecules.[3]

Inhibition of Flavivirus (Dengue Virus) RdRp

This compound was first identified as an inhibitor of flavivirus RdRps, including those from Dengue virus (DENV), West Nile virus, and Yellow fever virus.[4][5] In contrast to its binding mode in SARS-CoV-2 RdRp, this compound binds as a monomer to the DENV RdRp.[5] Crystallographic data show that it binds at the interface between the fingers domain and the priming loop of the DENV RdRp.[1] However, kinetic studies and mutational analyses suggest the possibility of a second binding site within the thumb domain, which becomes accessible during the catalytic cycle.[1][3] This interaction is thought to interfere with the conformational changes required for RNA synthesis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of this compound against viral RdRps.

| Target Enzyme | Inhibitor | IC₅₀ (µM) | Assay Type | Reference |

| SARS-CoV-2 RdRp | This compound | 5.0 | RNA Extension Assay | [1][2] |

| SARS-CoV-2 RdRp | This compound | 4.9 | Fluorescence Polarization Assay | [7] |

| SARS-CoV-2 RdRp | This compound | 27.6 ± 2.1 | In vitro RdRp Assay | [5] |

| Dengue Virus RdRp | This compound | Not explicitly stated in provided abstracts | In vitro RdRp Assay | [4][5] |

| Binding Characteristics (SARS-CoV-2 RdRp) | Value | Method | Reference |

| Hill Coefficient | 4.1 | RNA Extension Assay | [3] |

| Hill Coefficient | 4.3 | Fluorescence Polarization Assay | [7] |

| Binding Stoichiometry | 3 molecules of this compound to 1 molecule of RdRp | Cryo-Electron Microscopy | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

RNA Extension Assay (for SARS-CoV-2 RdRp)

This assay measures the ability of the RdRp to extend a fluorescently labeled RNA primer-template duplex. Inhibition is observed as a decrease in the amount of extended RNA product.

Materials:

-

Recombinantly produced SARS-CoV-2 RdRp (nsp12, nsp7, and nsp8 complex)

-

Fluorescently labeled RNA hairpin substrate: 5´-6-FAM/rUrUrUrUrCrA rUrGrCrArCrCrGrCrGrUrArGrUrUrUrUrCrUrArCrGrCrG-3´[2]

-

This compound dissolved in DMSO

-

Reaction Buffer: 50 mM NaCl, 20 mM Na-HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-mercaptoethanol[1]

-

Annealing Buffer: 50 mM NaCl, 10 mM Na-HEPES pH 7.5[2]

-

NTPs (ATP, UTP, GTP, CTP)

-

Stop Buffer: 6.4 M urea, 50 mM EDTA pH 8.0, 1 × TBE buffer[1]

-

Denaturing polyacrylamide gel (15%)

-

TBE running buffer

Procedure:

-

RNA Annealing: The RNA hairpin substrate is annealed by heating to 75°C for 1 minute in annealing buffer, followed by gradual cooling to 4°C.[2]

-

Reaction Setup: In a reaction tube, combine the annealed RNA (final concentration 0.4 µM) and RdRp (final concentration ranging from 0.0125 µM to 3.2 µM).[8] For the this compound dose-response curve, use a final RdRp concentration of 0.125 µM and RNA concentration of 0.125 µM.[2]

-

Inhibitor Addition: Add this compound to the desired final concentrations (e.g., 0.625 µM to 20 µM). Ensure the final DMSO concentration is constant across all reactions (e.g., 0.2%).[2]

-

Incubation: Incubate the mixture of RNA, RdRp, and this compound for 30 minutes at 30°C to allow for binding.[1]

-

Initiation of Extension: Start the RNA extension by adding a mix of NTPs (150 µM UTP, GTP, and CTP, and 300 µM ATP).[1]

-

Reaction Time: Allow the reaction to proceed for 5 minutes at 30°C.[1]

-

Stopping the Reaction: Stop the reaction by adding 2x stop buffer.[1]

-

Analysis: Resolve the RNA products on a 15% denaturing polyacrylamide-urea gel in 1x TBE running buffer.[1]

-

Visualization and Quantification: Visualize the fluorescently labeled RNA using a Typhoon imager. Quantify the bands for the unextended substrate and the extended product to determine the fraction of extended RNA.[1]

Fluorescence Polarization Assay (for SARS-CoV-2 RdRp)

This assay measures the binding of the fluorescently labeled RNA to the RdRp. An increase in fluorescence polarization indicates binding. This compound competes with the RNA for binding to the RdRp, leading to a decrease in polarization.

Materials:

-

Recombinantly produced SARS-CoV-2 RdRp

-

Fluorescently labeled RNA hairpin substrate (same as in the RNA extension assay)

-

This compound dissolved in DMSO

-

Assay Buffer (as described above)

Procedure:

-

Reaction Setup: In a suitable microplate, prepare reactions containing the fluorescently labeled RNA (final concentration 25 nM) and RdRp (final concentration 125 nM).[2]

-

Inhibitor Addition: Add increasing concentrations of this compound (e.g., 0.625 µM to 20 µM). Maintain a constant final DMSO concentration (0.2%).[2]

-

Incubation: Incubate the reactions at room temperature for 30 minutes.[2]

-

Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.

-

Data Analysis: Calculate the change in fluorescence polarization relative to a control without the inhibitor. This will show a dose-dependent decrease in polarization as this compound competes with the RNA for binding to the RdRp.[2]

Visualizations

Signaling Pathway and Inhibition Mechanism

Caption: Mechanism of this compound inhibition of viral RdRp.

Experimental Workflow: RNA Extension Assay

Caption: Workflow for the RNA extension assay.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for the fluorescence polarization assay.

References

- 1. Targeting flavivirus RNA dependent RNA polymerase through a pyridobenzothiazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

HeE1-2Tyr: A Pyridobenzothiazole-Based Inhibitor of Flavivirus RNA-Dependent RNA Polymerase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flaviviruses, a genus of RNA viruses that includes significant human pathogens such as Dengue virus, West Nile virus, and Yellow Fever virus, pose a continuous global health threat. The viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication, is a prime target for antiviral drug development. This document provides a comprehensive technical overview of HeE1-2Tyr, a pyridobenzothiazole derivative identified as a potent inhibitor of flavivirus RdRp. This guide details its mechanism of action, inhibitory activity across various flaviviruses, and the experimental protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a non-nucleoside inhibitor that has demonstrated significant in vitro activity against the RdRp of several flaviviruses.[1] Initially identified through in silico docking analysis, this compound has been shown to be effective in both enzymatic and cell-based assays.[2] Its broad-spectrum activity extends to coronaviruses, including SARS-CoV-2, highlighting its potential as a scaffold for the development of broad-spectrum antiviral agents.[3] This guide synthesizes the current knowledge on this compound, with a focus on its role as a flavivirus RdRp inhibitor.

Quantitative Data Presentation

The inhibitory and cytotoxic activities of this compound have been quantified against various viral targets and cell lines. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) for enzymatic and antiviral activity, and CC50 (half-maximal cytotoxic concentration).

Table 1: In Vitro RdRp Inhibitory Activity of this compound

| Viral RdRp | IC50 (μM) | Reference |

| Dengue Virus (DENV) | Dose-dependent inhibition | [4] |

| West Nile Virus (WNV) | Not specified | [2] |

| SARS-CoV-2 | 27.6 | [1] |

| SARS-CoV-2 | 5.5 | [5] |

| SARS-CoV-2 | ~5 | [6] |

Table 2: Antiviral Activity of this compound in Cell-Based Assays

| Virus | Cell Line | IC50 / EC50 (μM) | Reference |

| West Nile Virus (Ugandan strain) | Vero E6 | 2.1 | [1] |

| Dengue Virus (DENV-1, -2, -3, -4) | Not specified | 6.8 - 15 | [1] |

| Yellow Fever Virus (clinical strains) | HEK 293 | 3.9 - 12 | [1] |

| SARS-CoV-2 | Vero | Complete inhibition at 50 µM | [3] |

| Feline Coronavirus (FIPV) | CRFK | Complete inhibition at 50 µM | [3] |

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 (μM) | Reference |

| Vero E6 | ~115 | [1] |

| HEK 293 | 50 | [1] |

| Vero | >50 | [4] |

| CaCo-2 | >50 | [4] |

| CRFK | >50 | [4] |

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of flavivirus RdRp. Crystallographic studies with Dengue virus (DENV) RdRp have revealed that this compound binds as a monomer within the RNA template tunnel, at the interface of the fingers and thumb subdomains.[4][7] This binding site is distinct from the enzyme's active site.

However, enzyme kinetics and mutational analyses suggest the possibility of a second binding site within the thumb domain, which may be occupied during the catalytic cycle.[2] For SARS-CoV-2 RdRp, this compound has been shown to act as a competitive inhibitor of RNA binding, with three molecules of the inhibitor stacking to displace the RNA template.[3][5] This suggests a mechanism of action that physically obstructs the template-tunnel, thereby preventing RNA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Flavivirus RdRp Inhibition Assay

This protocol is adapted from established methods for measuring flavivirus RdRp activity.[8][9]

Objective: To determine the in vitro inhibitory activity of this compound against flavivirus RdRp.

Materials:

-

Purified recombinant flavivirus RdRp (e.g., DENV NS5, WNV NS5)

-

RNA template (e.g., poly(C))

-

Substrate nucleotides (e.g., GTP)

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 2.5 mM MnCl2, 5 mM DTT

-

This compound stock solution (in DMSO)

-

EDTA solution (to stop the reaction)

-

Fluorescent RNA-binding dye (e.g., PicoGreen)

-

96-well black plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 5 μL of purified flavivirus RdRp (e.g., 20 μM DENV-RdRp) to the reaction buffer.

-

Add 1 μL of the diluted this compound or DMSO (vehicle control) to the wells and incubate at 30°C for 10 minutes.

-

Add 1 μL of the RNA template (e.g., 1 mg/mL poly(C)) and 1 μL of the substrate nucleotide (e.g., 625 μM GTP) to initiate the reaction.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding 10 mM EDTA.

-

Add the fluorescent RNA-binding dye according to the manufacturer's instructions and incubate in the dark.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Antiviral Cell-Based Assay (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to determine the antiviral efficacy of this compound in a cellular context.[10][11]

Objective: To quantify the ability of this compound to inhibit flavivirus replication in cultured cells.

Materials:

-

Susceptible cell line (e.g., Vero E6, HEK293)

-

Flavivirus stock (e.g., DENV, WNV)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution

-

Agarose or carboxymethyl cellulose overlay medium

-

Crystal violet staining solution

-

6-well or 24-well plates

Procedure:

-

Seed the cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Pre-treat the cell monolayers with the diluted this compound or medium alone (control) for a specified time (e.g., 1 hour).

-

Infect the cells with a known titer of the flavivirus for 1-2 hours at 37°C.

-

Remove the virus inoculum and add the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days).

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Wash the plates and count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Cytotoxicity Assay (MTT or CellTiter-Glo Assay)

This protocol describes a method to assess the cytotoxicity of this compound.

Objective: To determine the concentration of this compound that is toxic to host cells.

Materials:

-

Cell line used in antiviral assays (e.g., Vero E6, HEK293)

-

Cell culture medium

-

This compound stock solution

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the diluted this compound or medium alone (control).

-

Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of this compound inhibition of flavivirus RdRp.

Caption: Workflow for the in vitro RdRp inhibition assay.

Caption: Workflow for the cell-based antiviral plaque reduction assay.

Conclusion

This compound represents a promising scaffold for the development of novel anti-flaviviral therapies. Its mechanism of action, targeting a conserved region of the viral RdRp, and its broad-spectrum activity warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its analogs as therapeutic agents against flaviviruses and other emerging RNA viruses. Further studies are needed to elucidate the precise interactions with different flavivirus RdRps, to investigate the potential for resistance development, and to optimize its pharmacokinetic properties for in vivo efficacy.

References

- 1. Two RNA Tunnel Inhibitors Bind in Highly Conserved Sites in Dengue Virus NS5 Polymerase: Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallographic Fragment Screening of the Dengue Virus Polymerase Reveals Multiple Binding Sites for the Development of Non-nucleoside Antiflavivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of a Broad-Spectrum Viral Inhibitor Targeting a Novel Allosteric Site in the RNA-Dependent RNA Polymerases of Dengue Virus and Norovirus [frontiersin.org]

- 9. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sitesv2.anses.fr [sitesv2.anses.fr]

An In-depth Technical Guide to the Discovery and Synthesis of Pyridobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyridobenzothiazole derivatives. It details synthetic methodologies, summarizes quantitative biological data, and elucidates their mechanism of action, with a focus on the PI3K/AKT signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction to Pyridobenzothiazole Compounds

Pyridobenzothiazoles are polycyclic aromatic compounds containing a fused pyridine and benzothiazole ring system. This structural motif imparts a unique three-dimensional conformation that allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The therapeutic potential of pyridobenzothiazoles stems from their ability to modulate key cellular processes, including cell signaling, proliferation, and apoptosis.

Synthesis of Pyridobenzothiazole Compounds

The synthesis of the pyridobenzothiazole core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the complex heterocyclic system in a single step.

General Experimental Protocol for the Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives

This protocol describes a general method for the synthesis of pyridobenzothiazole derivatives through a one-pot condensation reaction.[1]

Materials:

-

2-Aminobenzothiazole derivatives

-

β-keto ester (e.g., ethyl acetoacetate)

-

Aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar quantities of the 2-aminobenzothiazole derivative, the β-keto ester, and the aromatic aldehyde.

-

Solvent Addition: Add 40 mL of ethanol to the reaction mixture.

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the formed precipitate is filtered, washed with water, and then recrystallized from ethanol to yield the pure 4H-pyrimido[2,1-b]benzothiazole derivative.[1]

Pharmacological Activities of Pyridobenzothiazole Derivatives

Pyridobenzothiazole and its derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is highly dependent on the nature and position of substituents on the core ring structure.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of pyridobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinases.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism |

| Compound 6 [2] | HepG2 (Liver) | 0.21 | Topoisomerase II inhibition |

| Compound 6 [2] | A549 (Lung) | 1.7 | Topoisomerase II inhibition |

| Compound 6 [2] | MCF-7 (Breast) | 11.7 | Topoisomerase II inhibition |

| Compound 12 [3] | MCF-7 (Breast) | 0.5 | PIM-1 inhibition |

| Compound 12 [3] | HepG2 (Liver) | 5.27 | PIM-1 inhibition |

| Pyridine-urea 8e [3] | MCF-7 (Breast) | 3.93 | VEGFR-2 inhibition |

| Pyridine-urea 8n [3] | MCF-7 (Breast) | - | VEGFR-2 inhibition |

Antiviral Activity

The antiviral potential of pyridobenzothiazole derivatives has been particularly noted against flaviviruses such as Dengue and Zika virus. These compounds often target viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp).

| Compound ID/Reference | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound L3 [4] | DENV-1 | HEK-293 | - | 61.4 | 30.7 |

| Compound L3 [4] | DENV-2 | HEK-293 | 2.3 | 61.4 | 26.7 |

| Compound L3 [4] | ZIKV | HEK-293 | 1.8 | 61.4 | 34.1 |

| Compound 66 [5] | ZIKV | - | 1-3 | - | - |

| Compound 67 [5] | ZIKV | - | 1-3 | - | - |

| Compound 5 [6] | ZIKV | - | 4.3 | 58 | 13.5 |

| Compound 6 [6] | ZIKV | - | 5.1 | 39 | 7.6 |

| 7-deaza-2-CMA [7] | ZIKV | Vero | 5.3-45.5 | - | - |

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival.[8] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.[8] Pyridobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Activity of Compound L3 against Dengue and Zika Viruses In Vitro and In Vivo [mdpi.com]

- 5. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

HeE1-2Tyr: A Technical Guide on the Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

HeE1-2Tyr is a pyridobenzothiazole derivative that has emerged as a potent non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Initially identified as an inhibitor of flavivirus RdRp, it has demonstrated significant activity against a broad range of viruses, including West Nile virus, Dengue virus, Yellow fever virus, and notably, SARS-CoV-2.[2][3][4] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of its inhibitory and cytotoxic activities. Detailed experimental protocols and visualizations of key processes are provided to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C33H30N2O6S, is a complex heterocyclic molecule.[3][5] Its structure is characterized by a pyridobenzothiazole core.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C33H30N2O6S | [5] |

| Molecular Weight | 582.67 g/mol | [3] |

| CAS Number | 2245195-67-7 | [2] |

| Solubility | DMSO: 100 mg/mL (171.62 mM) (requires sonication) | [3] |

| Storage | Store at -20°C | [3] |

| IUPAC Name | (2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1][3]benzothiazole-4-carbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid | [5] |

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of viral RdRp, the key enzyme responsible for viral RNA replication.[4][6] Its mechanism of action, particularly against SARS-CoV-2, has been elucidated through biochemical and structural studies.[6][7]

This compound acts as a competitive inhibitor by binding directly to the RNA binding site of the RdRp.[6][7] This binding event physically obstructs the entry of the template-product RNA duplex into the active site, thereby preventing RNA extension and halting viral replication.[1][6]

A unique characteristic of its interaction with SARS-CoV-2 RdRp is the binding of three this compound molecules in a stacked conformation within the RNA binding tunnel.[6][8] This stacking is stabilized by inter-compound π-π stacking interactions and hydrogen bonds.[6] This multi-molecule binding mode is distinct from its interaction with Dengue virus RdRp, where it binds as a monomer.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C33H30N2O6S | CID 122172828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Antiviral Spectrum of HeE1-2Tyr Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of HeE1-2Tyr and its derivatives. This compound, a pyridobenzothiazole compound, and its analogues have emerged as potent inhibitors of a range of RNA viruses, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). This document summarizes the quantitative antiviral data, details the experimental methodologies used to ascertain this activity, and visualizes the key mechanisms of action.

Quantitative Antiviral Activity

The antiviral spectrum of this compound and its derivatives has been evaluated against several clinically relevant viruses, particularly within the Flaviviridae and Coronaviridae families. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: Antiviral Activity of this compound

| Virus Family | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | West Nile Virus (Ugandan strain) | Cell-based | HEK 293 | 2.1 ± 0.7 (IC50) | >50 | >23.8 | [1] |

| Flaviviridae | Dengue Virus | RdRp Inhibition | - | - | - | - | [1] |

| Coronaviridae | SARS-CoV-2 | RdRp Inhibition | - | 5 (IC50) | - | - | [2][3] |

| Coronaviridae | SARS-CoV-2 | RdRp Inhibition | - | 27.6 ± 2.1 (IC50) | - | - | [4][5] |

Table 2: Antiviral Activity of this compound Derivatives

| Derivative | Virus Family | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HeE1-17Y | Flaviviridae | West Nile Virus | WNV RRP Transduction Inhibition | Vero E6 | 2.0 ± 0.4 | >100 | >50 | [6] |

| HeE1-17Y | Coronaviridae | SARS-CoV-2 | Plaque Reduction | Vero E6 | ~1-6 | >100 | >16.7 - >100 | [6][7] |

| HeE1-17Y | Togaviridae | Chikungunya Virus (CHIKV) | Plaque Reduction | Vero E6 | >10 | >100 | - | [7] |

| HeE1-17Y | Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Plaque Reduction | Vero E6 | ~10 | >100 | ~10 | [7] |

| Compound 1 | Coronaviridae | HCoV-OC43 | Focus Reduction | - | Low µM range | - | - | [8] |

| Compound 1 | Pneumoviridae | RSV-A2 | Plaque Reduction | - | Low µM range | - | - | [8] |

| Compound 1 | Orthomyxoviridae | Influenza A Virus (IFV-A) | Focus Reduction | - | Low µM range | - | - | [8] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antiviral activity of this compound and its derivatives.

Cell Lines and Virus Strains

-

Cell Lines:

-

Vero E6 cells: Derived from the kidney of an African green monkey, these cells are commonly used for their susceptibility to a wide range of viruses.

-

HEK 293 cells: Human embryonic kidney cells, often used for their high transfection efficiency and robust growth.

-

LLC-MK2 cells: Rhesus monkey kidney epithelial cells, used for the propagation of various viruses.

-

-

Virus Strains:

-

West Nile Virus (WNV): Ugandan strain.

-

SARS-CoV-2: Various strains, including early isolates.

-

Human Coronavirus OC43 (HCoV-OC43): A common human coronavirus.

-

Respiratory Syncytial Virus (RSV): Strain A2.

-

Influenza A Virus (IFV-A): H1N1 strain.

-

Chikungunya Virus (CHIKV): An alphavirus.

-

Vesicular Stomatitis Virus (VSV): A rhabdovirus.

-

Antiviral Activity Assays

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate susceptible cells (e.g., Vero E6) in multi-well plates and grow to a confluent monolayer.

-

Compound Treatment and Infection: Pre-treat the cell monolayer with serial dilutions of the test compound for a specified period (e.g., 2 hours). Subsequently, infect the cells with a known amount of virus (expressed as plaque-forming units, PFU) in the presence of the compound.

-

Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque development (e.g., 72 hours).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in treated wells and compare to untreated controls.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50%.

This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques.

-

Follow steps 1-3 of the Plaque Reduction Assay.

-

Incubation: Incubate the plates for a shorter period (e.g., 16-20 hours) to allow for the formation of foci of infected cells.

-

Immunostaining: Fix the cells and use specific antibodies against a viral antigen to detect infected cell foci. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate to visualize the foci.

-

Focus Counting and EC50 Calculation: Count the number of foci and calculate the EC50 as in the plaque reduction assay.

This biochemical assay directly measures the inhibitory effect of the compound on the viral polymerase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified viral RdRp enzyme, a template RNA, and ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled or fluorescently tagged.

-

Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., NTPs) and incubate at an optimal temperature for a defined period.

-

Product Detection: Stop the reaction and quantify the amount of newly synthesized RNA. This can be done by measuring the incorporation of the labeled NTP into the RNA product, for example, by gel electrophoresis and autoradiography or by fluorescence detection.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces RdRp activity by 50%.

This assay determines if a compound directly inactivates viral particles.

-

Virus-Compound Incubation: Mix a known concentration of the virus with different concentrations of the test compound and incubate for a specific duration (e.g., 1 hour at 37°C).

-

Dilution: Serially dilute the mixture to a point where the compound concentration is no longer inhibitory to viral replication in the subsequent infection step.

-

Infection: Use the diluted virus-compound mixture to infect susceptible cell monolayers.

-

Quantification of Residual Infectivity: After a suitable incubation period, quantify the remaining infectious virus using a plaque or focus reduction assay. A significant reduction in viral titer compared to the virus-only control indicates virucidal activity.

Cytotoxicity Assays

To determine the therapeutic window of the antiviral compounds, their cytotoxicity is assessed in the same cell lines used for the antiviral assays.

-

Cell Treatment: Seed cells in 96-well plates and treat them with serial dilutions of the test compound.

-

Incubation: Incubate the cells for a period that mirrors the duration of the antiviral assay.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or AlamarBlue assay. These assays measure metabolic activity, which correlates with the number of viable cells.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Mechanisms of Action: Visualized

The primary mechanism of action for this compound and its derivatives is the inhibition of the viral RNA-dependent RNA polymerase. Additionally, a virucidal effect has been proposed for the derivative HeE1-17Y.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | SARS-CoV | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of HeE1-2Tyr Against Dengue Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of HeE1-2Tyr, a pyridobenzothiazole derivative, against the Dengue virus (DENV). This compound has been identified as a potent non-nucleoside inhibitor of the flavivirus RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings: Mechanism of Action

This compound exerts its antiviral activity by directly targeting the Dengue virus non-structural protein 5 (NS5), which contains the RdRp domain.[3] It functions as an allosteric inhibitor, binding to a site at the interface of the thumb and palm subdomains of the RdRp.[4] This binding is proposed to hinder the necessary conformational changes of the polymerase as it transitions from the initiation to the elongation phase of RNA synthesis.[4] Crystallographic data have shown that this compound binds as a monomer to the Dengue virus RdRp, which is distinct from its binding mode to the SARS-CoV-2 RdRp.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent Allosteric Dengue Virus NS5 Polymerase Inhibitors: Mechanism of Action and Resistance Profiling | PLOS Pathogens [journals.plos.org]

HeE1-2Tyr Binding Site on RNA-Dependent RNA Polymerase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of HeE1-2Tyr, a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). The focus of this document is on the interaction of this compound with the SARS-CoV-2 RdRp, with comparative insights from its activity against flavivirus RdRps.

Executive Summary

This compound is a pyridobenzothiazole derivative that has demonstrated potent inhibitory activity against the RNA-dependent RNA polymerase of various RNA viruses, including SARS-CoV-2 and flaviviruses such as Dengue virus.[1][2][3] For SARS-CoV-2, this compound functions as a competitive inhibitor, directly occupying the RNA binding site on the RdRp.[1][4] A distinctive feature of its binding to the SARS-CoV-2 RdRp is the formation of a three-molecule stack within the binding pocket, a mechanism that is crucial for its potent inhibition of RNA binding and subsequent polymerase activity.[1][4][5][6] This unique binding mode, stabilized by a highly conserved arginine bracket, presents a promising avenue for the structure-guided design of pan-coronavirus inhibitors.[1][4]

Quantitative Data on this compound-RdRp Interaction

The inhibitory potency and binding characteristics of this compound against SARS-CoV-2 RdRp have been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Virus Target | Assay Type | Reference |

| IC50 | 5.0 µM | SARS-CoV-2 | RdRp Inhibition (Biochemical) | [1][2][5] |

| IC50 | 5.5 µM | SARS-CoV-2 | RNA Extension Assay | [7] |

| IC50 | 4.9 µM | SARS-CoV-2 | RNA Binding Assay (Fluorescence Polarization) | [1][8] |

| IC50 | 27.6 ± 2.1 µM | SARS-CoV-2 | In vitro RdRp Assay | [3][9] |

| Hill Coefficient | 4.3 | SARS-CoV-2 | RNA Binding Assay (Fluorescence Polarization) | [7][8] |

| KD (RdRp-RNA) | 75 nM | SARS-CoV-2 | Fluorescence Polarization Assay | [8] |

Mechanism of Action and Binding Site

Structural and biochemical studies have elucidated the detailed mechanism by which this compound inhibits SARS-CoV-2 RdRp.

Binding Site: this compound binds directly to the RNA binding site of the viral RdRp.[1][4][5]

Inhibition Mechanism: The inhibitor acts competitively by physically occupying the space where the RNA template-product duplex would normally bind, thereby preventing the initiation and elongation of the viral RNA strand.[1][4][8]

Unique Binding Stoichiometry: A key finding is that three molecules of this compound form a stack within the binding site.[1][4][5][6] This stacking is stabilized by inter-compound π-π interactions and hydrogen bonds.[6] This cooperative binding is suggested by a Hill coefficient significantly greater than 1.[7][8]

Key Interacting Residues: The stacked this compound molecules are anchored in the binding site by a bracket of three highly conserved arginine residues within the nsp12 subunit of the RdRp.[1][4] The conservation of these residues across coronaviruses suggests that this compound could serve as a template for the development of broad-spectrum coronavirus inhibitors.[1][4]

In contrast to its binding mode in SARS-CoV-2 RdRp, this compound binds as a monomer to the Dengue virus RdRp.[2]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory mechanism has relied on several key experimental techniques.

RNA Extension Assay

This biochemical assay directly measures the ability of the RdRp to extend a fluorescently labeled RNA primer-template duplex.

-

Reaction Mixture Preparation: A minimal RNA substrate, consisting of a template and a product strand with a 5' fluorescent label (e.g., 6-carboxyfluorescein - FAM), is prepared.

-

Incubation: The SARS-CoV-2 RdRp enzyme is incubated with the RNA substrate in the presence of varying concentrations of this compound or a DMSO control.

-

Initiation of Polymerization: The reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs).

-

Quenching: The reaction is stopped after a defined time period.

-

Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The extended, fluorescently labeled RNA product is visualized and quantified.

-

Data Interpretation: A dose-dependent decrease in the extended RNA product indicates inhibitory activity. The IC50 value is determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity between the RdRp and the RNA substrate and how this is affected by the inhibitor.

-

Principle: A small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger RdRp protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.

-

Experimental Setup: A constant concentration of fluorescently labeled RNA is incubated with the RdRp enzyme.

-

Inhibitor Titration: this compound is titrated into the RdRp-RNA mixture at various concentrations.

-

Measurement: The fluorescence polarization is measured at each inhibitor concentration.

-

Data Analysis: A decrease in fluorescence polarization with increasing inhibitor concentration indicates that this compound is displacing the RNA from the RdRp. This data can be used to calculate the IC50 for RNA binding inhibition.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution three-dimensional structure of the this compound-RdRp complex.

-

Sample Preparation: The purified SARS-CoV-2 RdRp is incubated with a saturating concentration of this compound to ensure complex formation.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a glass-like, non-crystalline state, preserving the native structure of the complex.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different angles.

-

Image Processing: Individual particle images are computationally extracted from the micrographs, aligned, and classified to generate 2D class averages. These 2D averages are then used to reconstruct a 3D map of the complex.

-

Model Building and Refinement: An atomic model of the RdRp-HeE1-2Tyr complex is built into the 3D cryo-EM density map and refined to high resolution. This allows for the precise identification of the inhibitor binding site and its interactions with the protein.

Conclusion and Future Directions

The elucidation of the this compound binding site on the SARS-CoV-2 RdRp provides a solid foundation for the structure-guided design of novel and more potent non-nucleoside inhibitors. The unique three-molecule stacking mechanism and the interaction with a highly conserved arginine bracket are key features that can be exploited for developing broad-spectrum antivirals against coronaviruses. Future research should focus on synthesizing and evaluating derivatives of this compound that can optimize the interactions within this binding pocket to enhance antiviral efficacy and pharmacokinetic properties. Mutagenesis studies of the key arginine residues would further validate their importance in the binding of this compound and the overall function of the RdRp.[1][4]

References

- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uochb.cz [uochb.cz]

Methodological & Application

Application Note: In Vitro Inhibition of RNA-Dependent RNA Polymerase (RdRp) by HeE1-2Tyr

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2][3] HeE1-2Tyr is a non-nucleoside pyridobenzothiazole derivative that has demonstrated inhibitory activity against the RdRp of several viruses, including Dengue virus and SARS-CoV-2.[1][4][5] This document provides detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on viral RdRp, specifically focusing on methodologies derived from studies on SARS-CoV-2. The mechanism of action involves this compound competing with the viral RNA for binding to the RdRp active site.[1][6] Structural studies have revealed that a stack of three this compound molecules binds to the RNA binding site of the SARS-CoV-2 RdRp, effectively preventing the enzyme from engaging with its template and thus halting RNA synthesis.[1][6]

Quantitative Data Summary

The inhibitory potency of this compound against SARS-CoV-2 RdRp has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from different studies are summarized below. The variation in IC₅₀ values may be attributed to differences in the source and activity of the recombinant RdRp enzyme complex used in the assays.[7]

| Assay Type | Target | Reported IC₅₀ | Reference |

| RNA Extension Assay | SARS-CoV-2 RdRp | 5.5 µM | [7][8] |

| Fluorescence Polarization (FP) Assay | SARS-CoV-2 RdRp | 4.9 µM | [1][8][9] |

| In Vitro RdRp Inhibition Assay | SARS-CoV-2 RdRp | 27.6 ± 2.1 µM | [5] |

Mechanism of Inhibition and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for the in vitro inhibition assays.

Caption: Competitive inhibition mechanism of SARS-CoV-2 RdRp by this compound.

Caption: A generalized workflow for determining RdRp inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies established for studying SARS-CoV-2 RdRp inhibition.[7][10][11]

Protocol 1: RNA Extension Inhibition Assay

This assay directly measures the synthesis of RNA by RdRp and its inhibition by this compound.

A. Materials and Reagents

-

SARS-CoV-2 RdRp Complex: Recombinantly produced nsp12, nsp7, and nsp8 complex.

-

RNA Substrate: A minimal RNA hairpin substrate with a 5' fluorescent label (e.g., 6-carboxyfluorescein, FAM).[8]

-

This compound: Stock solution in DMSO, with serial dilutions prepared.

-

Nucleotide Triphosphates (NTPs): ATP, GTP, CTP, UTP solution.

-

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100.[10]

-

Quench Buffer: 94% formamide, 30 mM EDTA.[10]

-

RNase Inhibitor.

-

Urea-PAGE Gel System: For denaturing polyacrylamide gel electrophoresis.

B. Procedure

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the following on ice:

-

Pre-incubation: Incubate the mixture at room temperature for 30 minutes to allow this compound to bind to the RdRp.

-

Initiation of RNA Extension: Start the reaction by adding the NTP mixture to a final concentration of 10 mM.[10]

-

Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-60 minutes).[7][10]

-

Quenching: Stop the reaction by adding an equal volume of Quench Buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing Urea-PAGE gel and run at 120V for 1.5 hours or until sufficient separation of product and substrate is achieved.[10]

-

Visualization and Analysis:

-

Visualize the fluorescent RNA bands using a gel imager.

-

Quantify the band intensity for the unextended substrate and the extended product.

-

Calculate the fraction of extended RNA for each this compound concentration.

-

Normalize the results to the DMSO control (defined as 0% inhibition).

-

Plot the normalized data against the logarithm of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Fluorescence Polarization (FP) Inhibition Assay

This assay measures the binding of the fluorescently labeled RNA to the RdRp complex. Inhibition of binding by this compound results in a decrease in the FP signal.[1][7]

A. Materials and Reagents

-

SARS-CoV-2 RdRp Complex: Recombinantly produced nsp12, nsp7, and nsp8 complex.

-

RNA Substrate: The same 5' fluorescently labeled RNA hairpin substrate as used in the extension assay.

-

This compound: Stock solution in DMSO, with serial dilutions prepared.

-

Assay Buffer: Same as the Reaction Buffer in Protocol 1.

-

384-well Plate: Low-volume, black, flat-bottom plate suitable for FP measurements.

-

Fluorescence Polarization Plate Reader.

B. Procedure

-

Reaction Setup: In a 384-well plate, prepare the reaction mixtures. For each well, add:

-

Initiation of Binding: Add the fluorescently labeled RNA substrate to each well (e.g., 25 nM final concentration).[7][9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore (e.g., FAM).

-

Include controls for background (buffer only) and free RNA (RNA in buffer without RdRp).

-

-

Data Analysis:

-

Calculate the change in FP signal (ΔFP) for each sample relative to the free RNA control.

-

Normalize the ΔFP values for this compound-containing samples to the DMSO control (representing 100% binding).[9]

-

Plot the normalized binding percentage against the logarithm of this compound concentration.

-

Fit the data to a suitable dose-response model to calculate the IC₅₀ for binding inhibition.

-

References

- 1. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mobitec.com [mobitec.com]

- 3. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 11. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Antiviral Assays for HeE1-2Tyr

For Researchers, Scientists, and Drug Development Professionals

Introduction

HeE1-2Tyr is a non-nucleoside pyridobenzothiazole derivative that has demonstrated potent antiviral activity against a range of RNA viruses.[1][2][3] Initially identified as an inhibitor of flavivirus RNA-dependent RNA polymerase (RdRp), it has also been shown to effectively inhibit the RdRp of coronaviruses, including SARS-CoV-2.[1][3][4] The mechanism of action involves direct competition with viral RNA for binding to the polymerase, thereby preventing viral genome replication and transcription.[3][5] This document provides an overview of this compound's cell-based antiviral activity and detailed protocols for its evaluation using standard virological assays.

Mechanism of Action: RdRp Inhibition

This compound functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3] In the case of SARS-CoV-2, structural studies have revealed that three molecules of this compound stack together to bind within the RNA binding site of the RdRp.[3] This binding event physically obstructs the viral RNA template from accessing the enzyme's active site, effectively halting RNA synthesis.

Caption: Competitive inhibition of viral RdRp by this compound.

Summary of Cell-Based Antiviral Activity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[6]

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero | 0.65 | >50 | >76 | [1] |

| SARS-CoV-2 | Caco-2 | 0.95 | >50 | >52 | [1] | |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.44 | >50 | >113 | [1] | |

| Flaviviridae | West Nile Virus (Ugandan strain) | HEK293 / Vero E6 | 2.1 | - | - | [2] |

Experimental Protocols

The following are detailed protocols for common cell-based assays used to determine the antiviral efficacy of compounds like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes (cytopathic effect).[7] Cell viability is typically assessed using a colorimetric reagent like Neutral Red or Crystal Violet.[8][9]

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Protocol:

-

Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., Vero, Caco-2) at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

-

Compound Preparation: Prepare a 2x working stock of this compound serial dilutions (e.g., eight half-log10 dilutions, from 100 µM to 0.032 µM) in cell culture medium.[8]

-

Cytotoxicity Plate: In a parallel plate without virus, add the compound dilutions to assess cytotoxicity (for CC50 determination).

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayer.

-

Add 50 µL of the appropriate this compound dilution to each well.

-

Add 50 µL of virus suspension (diluted to cause >80% CPE within 72 hours) to the wells.

-

Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

-

Staining:

-

Quantification:

-

Wash away the excess stain thoroughly with water and allow the plate to dry.

-

Solubilize the bound dye using methanol or another suitable solvent.

-

Read the absorbance on a plate reader at 570 nm.

-

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the cell and virus controls. Use non-linear regression analysis to determine the EC50 (from the infected plate) and CC50 (from the uninfected plate) values.[8]

Plaque Reduction Assay

Considered the "gold standard" in virology, this assay quantifies the reduction in the number of infectious virus particles.[10][11] An overlay medium is used to restrict virus spread, resulting in localized zones of cell death (plaques) that can be counted.

Caption: Workflow for a Plaque Reduction Assay.

Protocol:

-

Cell Plating: Seed cells in 6, 12, or 24-well plates and grow to 95-100% confluency.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a virus stock suspension containing approximately 50-100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C.

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.[12]

-

Overlay: Carefully aspirate the inoculum. Immediately add a pre-warmed (42°C) overlay medium (e.g., 2x MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of this compound.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 3-7 days, depending on the virus's replication kinetics.

-

Visualization:

-

Fix the cells by adding 10% formalin directly to the overlay and incubating for at least 2 hours.

-

Carefully remove the agarose plugs.

-

Stain the monolayer with 0.1% Crystal Violet for 20-30 minutes.

-

Gently wash with water to reveal the plaques as clear zones against a purple background.

-

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value by plotting the percent reduction against the compound concentration.

Virus Yield Reduction Assay

This assay directly measures the production of new infectious virions from treated cells. It is a highly sensitive method used to confirm the findings of primary screens like the CPE assay.[13][14]

Caption: Workflow for a Virus Yield Reduction Assay.

Protocol:

-

Cell Plating and Infection: Seed cells in a multi-well plate (e.g., 96-well or 24-well). Once confluent, treat the cells with serial dilutions of this compound for 1-2 hours. Then, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01.[15]

-

Incubation: Incubate the plates for a period equivalent to one or more full replication cycles of the virus (typically 24-72 hours).

-

Harvest Progeny Virus: At the end of the incubation period, collect the supernatant from each well. It is common to subject the plate to one or more freeze-thaw cycles to lyse the cells and release any intracellular virions.

-

Titer the Yield: Determine the amount of infectious virus in each supernatant sample. This is typically done by performing a 10-fold serial dilution of each sample and using these dilutions to infect fresh cell monolayers in a 96-well plate (for a TCID50 assay) or a larger plate (for a plaque assay).[13][16]

-

Quantification and Analysis: After the appropriate incubation time for the titration assay, quantify the viral titer for each sample (e.g., as TCID50/mL or PFU/mL). Calculate the reduction in virus yield (often on a log10 scale) for each this compound concentration compared to the no-compound control. The concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is often calculated.[16]

References

- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Cytopathic Effect (CPE) reduction assay [bio-protocol.org]

- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 9. 3.12. Cytopathic Effect (CPE) Reduction Assay [bio-protocol.org]

- 10. bioagilytix.com [bioagilytix.com]

- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avys.omu.edu.tr [avys.omu.edu.tr]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2.4. Virus Yield Reduction Assay [bio-protocol.org]

- 16. Virus yield reduction assay. [bio-protocol.org]

Application Notes and Protocols for the Synthesis of HeE1-2Tyr

For Researchers, Scientists, and Drug Development Professionals

Introduction

HeE1-2Tyr is a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Originally identified as an inhibitor of flavivirus RdRp, this compound has demonstrated efficacy against SARS-CoV-2 in in-vitro and cell-based assays, making it a molecule of significant interest for antiviral drug development.[1][3] Its mechanism of action involves binding to the RNA binding site of the RdRp, effectively competing with the RNA template and halting viral replication.[4][5] This document provides detailed methodologies for the chemical synthesis of this compound for research purposes, including the preparation of its core pyridobenzothiazole scaffold and subsequent functionalization.

Data Presentation: Synthesis Overview and Key Intermediates

The synthesis of this compound can be accomplished through a multi-step process involving the construction of a key pyridobenzothiazole intermediate followed by amide coupling with L-tyrosine methyl ester. The following table summarizes the key reaction steps and typical yields for the synthesis of a closely related analogue, providing a reference for the expected outcomes for this compound synthesis.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield (%) |

| 1 | Formation of 2-azido-5-(benzyloxy)aniline | 4-(Benzyloxy)aniline hydrochloride, TMSN₃, TfOH | DCM | Not Reported |

| 2 | Synthesis of 1-azido-4-(benzyloxy)-2-iodobenzene | Intermediate from Step 1, NaNO₂, KI, H₂SO₄ | Acetonitrile, H₂O | 68% |

| 3 | Formation of 2-(4-(benzyloxy)phenyl)-6-(benzyloxy)-benzothiazole | Intermediate from Step 2, 4-(benzyloxy)thiobenzamide, CuI, K₂CO₃ | Toluene | 65% |

| 4 | Deprotection to form 2-(4-hydroxyphenyl)-benzothiazol-6-ol | Intermediate from Step 3, BBr₃ | DCM | 85% |

| 5 | Synthesis of the Pyridobenzothiazole Core | Intermediate from Step 4, Diethyl malonate, NaH | DMF | 55% |

| 6 | Amide Coupling | Pyridobenzothiazole Core, L-Tyrosine methyl ester, EDCI, HOBt, TEA | DCM, DMF | 50%[6] |

| 7 | Final Hydrolysis | Coupled Product, LiOH·H₂O | 1,4-Dioxane, H₂O | Quantitative |

Experimental Protocols

The following protocols are adapted from established synthetic routes for this compound analogues and the pyridobenzothiazole scaffold.[7] Researchers should exercise standard laboratory safety precautions.

Part 1: Synthesis of the Pyridobenzothiazole Carboxylic Acid Core

Step 1: Synthesis of Ethyl 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylate

-

To a solution of 2-cyano-6-(benzyloxy)benzothiazole (1.0 eq) in anhydrous DMF, add diethyl malonate (1.5 eq) and sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water and acidify with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Hydrolysis to 8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxylic acid

-

Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

Part 2: Amide Coupling and Final Deprotection

Step 3: Synthesis of Methyl (S)-2-(8-(benzyloxy)-1-oxo-1H-pyrido[2,1-b][1][3]benzothiazole-4-carboxamido)-3-(4-hydroxyphenyl)propanoate

-

To a solution of the carboxylic acid intermediate from Part 1 (1.0 eq) in a mixture of DCM and DMF, add L-tyrosine methyl ester hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).

-

Cool the mixture to 0 °C and add triethylamine (TEA) (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the coupled product.

Step 4: Synthesis of this compound

-

Dissolve the product from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 45 minutes.[7]

-

Acidify the reaction mixture with 1M HCl to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

References

- 1. iris.unina.it [iris.unina.it]

- 2. BJOC - Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for Testing HeE1-2Tyr Against West Nile Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

West Nile virus (WNV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause neurological disease in humans.[1] Currently, there are no specific antiviral therapies available for WNV infection. HeE1-2Tyr, a pyridobenzothiazole derivative, has been identified as a potent non-nucleoside inhibitor of the RNA-dependent RNA polymerase (RdRp) of several flaviviruses, including West Nile virus.[2][3] This document provides detailed protocols for the comprehensive in vitro and in vivo evaluation of this compound's antiviral activity against WNV.

Mechanism of Action

This compound targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the WNV genome.[2][3] By inhibiting the RdRp, this compound effectively halts the synthesis of new viral RNA, thereby preventing viral propagation.

Data Presentation

The following tables summarize the known in vitro efficacy of this compound against West Nile virus.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 (WNV RdRp) | 27.6 µM | [2] |

| Cell-Based Assay | IC50 (WNV Ugandan strain) | 2.1 ± 0.7 µM | [3] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Plate reader with luminescence detection capabilities

Protocol:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in DMEM, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). Include a DMSO-only control.

-

Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.

West Nile Virus Plaque Reduction Neutralization Test (PRNT)

Objective: To determine the concentration of this compound required to reduce the number of WNV plaques by 50% (EC50).

Materials:

-

Vero cells

-

West Nile virus (e.g., NY99 strain)

-

DMEM with 2% FBS

-

This compound serial dilutions

-

Agarose overlay (e.g., 0.5% SeaPlaque™ Agarose in 2x MEM)

-

Crystal violet staining solution

Protocol:

-

Seed Vero cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in DMEM.

-

In a separate plate, mix 100 plaque-forming units (PFU) of WNV with each this compound dilution and incubate for 1 hour at 37°C. Include a virus-only control.

-

Remove the growth medium from the Vero cell monolayers and inoculate with 200 µL of the virus-compound mixtures.

-

Incubate for 1 hour at 37°C, rocking every 15 minutes to allow for viral adsorption.

-

Gently remove the inoculum and overlay the cells with 3 mL of the agarose overlay medium.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-